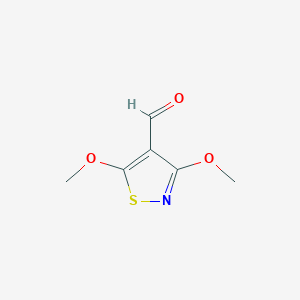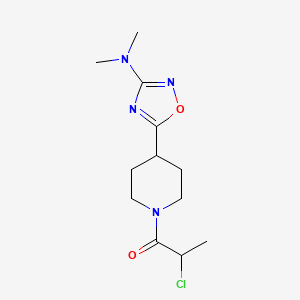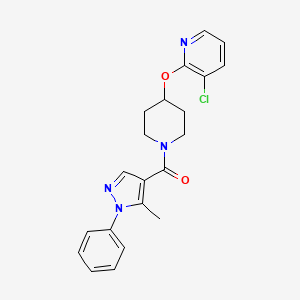
3,5-二甲氧基-1,2-噻唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is a chemical compound characterized by its thiazole ring structure, which includes sulfur and nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of methoxy groups at the 3 and 5 positions of the thiazole ring, along with an aldehyde group at the 4 position, contributes to its unique chemical properties.
科学研究应用
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
Target of Action
Thiazoles and indoles, the classes of compounds that “3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of thiazoles and indoles can vary widely depending on their specific structures and the biological targets they interact with. For example, some indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Thiazoles and indoles can affect a range of biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Result of Action
Compounds containing thiazole and indole moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
准备方法
The synthesis of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3,5-dimethoxythiazole with a formylating agent to introduce the aldehyde group at the 4 position. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on reaction conditions and reagents used in these processes are often proprietary and may vary depending on the manufacturer .
化学反应分析
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Studied for its potential pharmaceutical applications. The unique combination of methoxy groups and an aldehyde group in 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde distinguishes it from these similar compounds, providing it with distinct chemical and biological properties
属性
IUPAC Name |
3,5-dimethoxy-1,2-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-9-5-4(3-8)6(10-2)11-7-5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVLMVMAURBUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)
![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2521107.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)
![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)
![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)
![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)
![2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2521114.png)
![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)
![methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B2521117.png)


